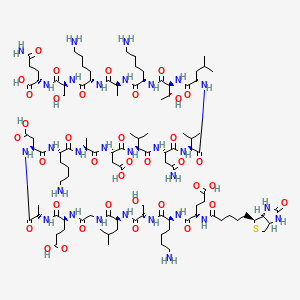![molecular formula C13H21NO4 B595716 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1251002-42-2](/img/structure/B595716.png)
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1251002-42-2 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 19 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry and Drug Design
Compounds related to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid have been explored for their potential in synthetic chemistry and drug design due to their conformational rigidity and ability to mimic biologically active molecules. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been synthesized to mimic glutamate in restricted conformations. These compounds are considered for use in systematic searches for biologically active compounds, highlighting their potential in mechanistic studies and drug discovery (Chernykh et al., 2014).
2. Catalysis and Mechanistic Insights
The use of spirocyclic compounds in catalysis has been demonstrated through the study of manganese-catalyzed C(sp3)–H functionalization. This research reveals complex mechanistic scenarios involving cationic intermediates and multiple pathways following initial hydrogen atom transfer-based C–H bond cleavage steps. Such studies provide valuable insights into the chemoselectivity of oxidation reactions and expand the toolbox for C–H bond oxygenations, demonstrating the applicability of spirocyclic scaffolds in elucidating reaction mechanisms (Galeotti et al., 2022).
3. Biochemistry and Drug Design
In the realm of biochemistry and drug design, the synthesis of novel spirocyclic β-lactams from natural proline showcases the application of these compounds in creating sterically constrained amino acids. Such compounds are added to the repertoire of amino acids used in chemistry, biochemistry, and drug design, underscoring their utility in creating novel biochemical tools and potential therapeutic agents (Sharada et al., 2014).
4. Heterocyclic Chemistry
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the utility of spirocyclic compounds in heterocyclic chemistry. These novel amino acids contribute to the family of sterically constrained amino acids, emphasizing their importance in the development of new chemical entities for research and therapeutic applications (Radchenko et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYLNWFJLLXOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-42-2 |
Source


|
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)












![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)
